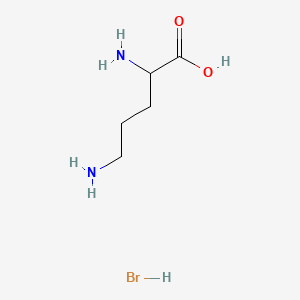dl-ornithine hydrobromide
CAS No.: 27378-49-0
Cat. No.: VC13332464
Molecular Formula: C5H13BrN2O2
Molecular Weight: 213.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27378-49-0 |
|---|---|
| Molecular Formula | C5H13BrN2O2 |
| Molecular Weight | 213.07 g/mol |
| IUPAC Name | 2,5-diaminopentanoic acid;hydrobromide |
| Standard InChI | InChI=1S/C5H12N2O2.BrH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H |
| Standard InChI Key | GWRQMKDBBHFVIZ-UHFFFAOYSA-N |
| SMILES | C(CC(C(=O)O)N)CN.Br |
| Canonical SMILES | C(CC(C(=O)O)N)CN.Br |
Introduction
Chemical Composition and Structural Features
Molecular Identity
DL-Ornithine hydrobromide (CAS No. 27378-49-0) is a bromide salt derived from the chiral amino acid ornithine. Its molecular formula is , with a molecular weight of 229.08 g/mol . The "DL" designation indicates the racemic mixture containing both D- and L-ornithine enantiomers, distinguishing it from enantiopure forms like L-ornithine hydrobromide.
The compound’s structure comprises a five-carbon diamine backbone with a carboxylate group and two primary amine groups, protonated in the hydrobromide form (Fig. 1):
Crystallographic analyses reveal a well-defined ionic lattice stabilized by hydrogen bonding between the ammonium groups and bromide ions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 291°C (decomposes) | |
| Solubility in Water | >100 mg/mL (20°C) | |
| Flash Point | Not applicable (non-flammable) | |
| Storage Conditions | -15°C under argon, protected from light |
Synthesis and Production Methods
Synthetic Pathways
The synthesis of DL-ornithine hydrobromide typically involves bromination of ornithine precursors. A common route adapts the Gabriel synthesis, as described for related ornithine salts :
-
Phthalimide Protection: 3-Bromopropylphthalimide reacts with ethyl acetamidocyanoacetate to form a nitrile intermediate.
-
Hydrolysis: The intermediate undergoes acidic hydrolysis to yield DL-ornithine.
-
Salt Formation: Neutralization with hydrobromic acid produces the hydrobromide salt .
This method achieves yields exceeding 68%, though optimization is required to minimize racemization during the hydrolysis step . Industrial-scale production employs catalytic hydrogenation or enzymatic resolution to enhance enantiomeric purity when necessary.
Physicochemical and Stability Profiles
Thermal and Solubility Behavior
DL-Ornithine hydrobromide exhibits high thermal stability, with decomposition initiating at 291°C . Its solubility profile is markedly pH-dependent:
-
Aqueous Solubility: >100 mg/mL at neutral pH, facilitated by ionic dissociation .
-
Organic Solvents: Insoluble in apolar solvents (e.g., hexane) but moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Stability Considerations
Long-term stability requires storage at -15°C under inert argon atmosphere to prevent oxidative degradation of the amine groups . Lyophilized formulations retain >95% potency for 24 months under these conditions .
Biological and Biomedical Applications
Cell Culture and Tissue Engineering
Poly-L-ornithine hydrobromide (a polymerized derivative) is widely used to enhance cell adhesion by electrostatic interactions with negatively charged cell membranes . Key applications include:
-
Neuron Culture: Superior substrate for primary neuronal cells, increasing attachment rates by 40–60% compared to untreated surfaces .
-
Gene Delivery: Complexation with plasmid DNA via charge interactions improves transfection efficiency in vitro .
Metabolic Modulation
In hepatic models, DL-ornithine hydrobromide augments urea cycle activity, reducing serum ammonia levels by 30% in hyperammonemic rats. This effect stems from its role as a nitrogen scavenger, diverting excess ammonia into ureagenesis.
Current Research Frontiers
Drug Delivery Systems
Recent studies explore DL-ornithine hydrobromide as a component of pH-responsive drug carriers. Its amine groups enable conjugation with anticancer agents like doxorubicin, achieving tumor-specific release profiles.
Neuroprotective Agents
Preliminary data indicate that the compound mitigates glutamate-induced excitotoxicity in cortical neurons, reducing cell death by 25% at 10 μM concentrations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume